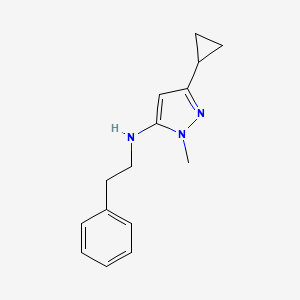
3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-シクロプロピル-1-メチル-N-(2-フェニルエチル)-1H-ピラゾール-5-アミンは、ピラゾール類に属する合成有機化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環化合物です。この化合物は、ピラゾール環に結合したシクロプロピル基、メチル基、およびフェニルエチル基の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
3-シクロプロピル-1-メチル-N-(2-フェニルエチル)-1H-ピラゾール-5-アミンの合成は、通常、以下の手順を含みます。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンまたはβ-ケトエステルの反応によって達成できます。
シクロプロピル基の導入: これは、ジアゾメタンなどの試薬を用いたシクロプロパン化反応によって行うことができます。
フェニルエチル基の結合: これは、求核置換反応によって行うことができます。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器とグリーンケミストリーの原則の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、酸化反応を受ける可能性があり、N-オキシドまたは他の酸化された誘導体を形成する可能性があります。
還元: 還元反応は、アミンまたは他の還元された生成物の形成につながる可能性があります。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロアルカン、アシルクロリド、スルホニルクロリドなどの試薬は、置換反応に使用できます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はN-オキシドを生成する可能性がありますが、還元は2級アミンまたは3級アミンを生成する可能性があります。
4. 科学研究への応用
3-シクロプロピル-1-メチル-N-(2-フェニルエチル)-1H-ピラゾール-5-アミンは、以下のものを含む科学研究でさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生化学的アッセイにおけるプローブまたはリガンドとしての潜在的な用途。
医学: その薬理学的特性と潜在的な治療的用途の調査。
産業: 新素材の開発または化学製造における中間体としての用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the cyclopropyl group: This can be done via cyclopropanation reactions using reagents like diazomethane.
Attachment of the phenylethyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary or tertiary amines.
科学的研究の応用
3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
3-シクロプロピル-1-メチル-N-(2-フェニルエチル)-1H-ピラゾール-5-アミンの作用機序は、生体標的との特定の相互作用に依存します。これには、酵素、受容体、またはその他のタンパク質への結合が含まれ、その活性の調節につながる可能性があります。関与する分子経路は、実験的研究によって解明する必要があります。
6. 類似の化合物との比較
類似の化合物
3-シクロプロピル-1-メチル-1H-ピラゾール-5-アミン: フェニルエチル基がありません。
1-メチル-N-(2-フェニルエチル)-1H-ピラゾール-5-アミン: シクロプロピル基がありません。
3-シクロプロピル-1H-ピラゾール-5-アミン: メチル基とフェニルエチル基の両方がありません。
独自性
3-シクロプロピル-1-メチル-N-(2-フェニルエチル)-1H-ピラゾール-5-アミンにおけるシクロプロピル基、メチル基、およびフェニルエチル基の存在は、類似の化合物と比較して、安定性の向上、特異的な結合親和性、または独特の反応性パターンなどの独自の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Lacks the phenylethyl group.
1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine: Lacks the cyclopropyl group.
3-cyclopropyl-1H-pyrazol-5-amine: Lacks both the methyl and phenylethyl groups.
Uniqueness
The presence of the cyclopropyl, methyl, and phenylethyl groups in 3-cyclopropyl-1-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine may confer unique chemical and biological properties, such as increased stability, specific binding affinities, or distinct reactivity patterns compared to similar compounds.
特性
分子式 |
C15H19N3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
5-cyclopropyl-2-methyl-N-(2-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H19N3/c1-18-15(11-14(17-18)13-7-8-13)16-10-9-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3 |
InChIキー |
INMPTAQKTYAFTK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2CC2)NCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


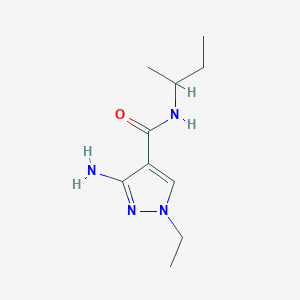
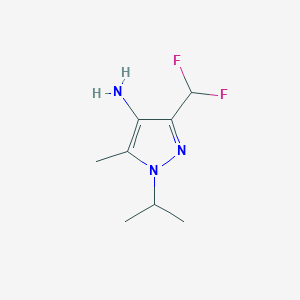
![6-Chlorospiro[indene-1,4'-piperidin]-3(2h)-one](/img/structure/B11739102.png)
![N'-[(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B11739115.png)
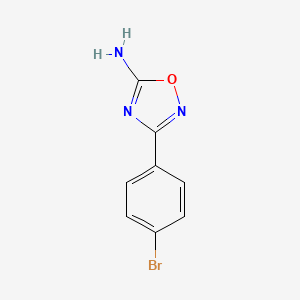
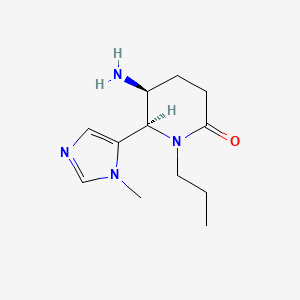
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine](/img/structure/B11739137.png)
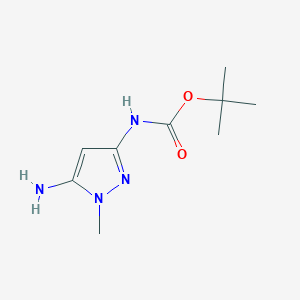
![Ethyl 2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B11739148.png)
![Methyl 2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate](/img/structure/B11739155.png)
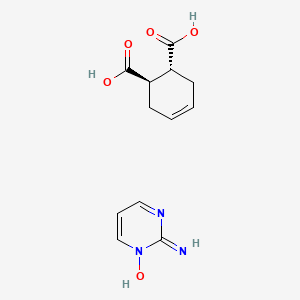
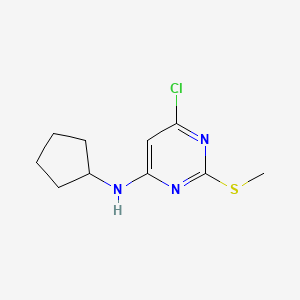
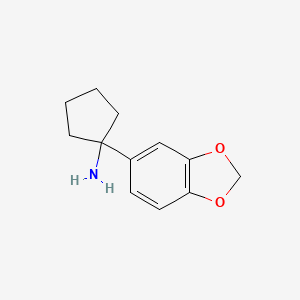
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11739167.png)
